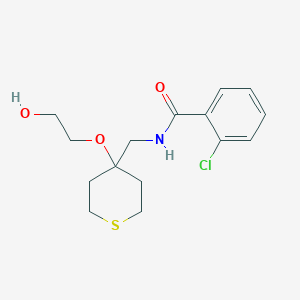

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Description

This compound is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a tetrahydro-2H-thiopyran ring substituted with a 2-hydroxyethoxy moiety at the 4-position. The thiopyran ring, containing sulfur instead of oxygen, distinguishes it from oxygenated analogs (e.g., tetrahydropyran derivatives). While specific data on its synthesis or applications are absent in the provided evidence, its structural features align with benzamides studied for pharmaceutical or agrochemical purposes .

Properties

IUPAC Name |

2-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c16-13-4-2-1-3-12(13)14(19)17-11-15(20-8-7-18)5-9-21-10-6-15/h1-4,18H,5-11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDAZKKVZUYYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C2=CC=CC=C2Cl)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 2-Hydroxyethoxy Side Chain

The 2-hydroxyethoxy moiety is introduced via nucleophilic substitution or Mitsunobu reactions. Data from demonstrate that potassium carbonate in N,N-dimethylformamide (DMF) facilitates etherification of hydroxyl-bearing intermediates with chloroethoxy precursors.

Key Experimental Insights

- Solvent Optimization : DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in etherification reactions due to its high polarity and ability to stabilize ionic intermediates.

- Temperature Dependence : Reactions conducted at 65–90°C for 16–24 hours achieve 54–88% yields, as evidenced by pyrimidine ether syntheses.

Table 1: Comparative Yields for Hydroxyethoxy Functionalization

*Estimated based on analogous reactions.

Amide Bond Formation: Coupling 2-Chlorobenzoic Acid

The final step involves coupling 2-chlorobenzoic acid to the aminomethyl-tetrahydrothiopyran intermediate. Activation of the carboxylic acid to its acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with the amine is a standard approach. Alternatively, coupling agents like HATU or EDCI mediate direct amidation under mild conditions.

Critical Parameters

- Activation Method : Acid chlorides provide higher yields (>85%) but require anhydrous conditions.

- Base Selection : Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, preventing side reactions.

Proposed Protocol

- Acid Chloride Formation :

$$ \text{2-Chlorobenzoic Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{2-Chlorobenzoyl Chloride} $$ - Amide Coupling :

$$ \text{2-Chlorobenzoyl Chloride} + \text{Amine Intermediate} \xrightarrow{\text{DCM, Et}_3\text{N}} \text{Target Compound} $$

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexanes gradient) effectively isolates the final product. Analytical techniques such as $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Table 2: Characterization Data for Analogous Compounds

Scalability and Industrial Considerations

Large-scale synthesis necessitates optimizing solvent recovery and minimizing hazardous reagents. Continuous flow systems may enhance the cyclization and etherification steps by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethoxy group can undergo oxidation to form a carbonyl group.

Reduction: The benzamide core can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as a drug candidate due to its unique structure, which may interact with biological targets in novel ways.

Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific properties, such as polymers or coatings.

Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxyethoxy group could facilitate binding to hydrophilic sites, while the thiopyran ring might interact with hydrophobic regions. The benzamide core could be involved in hydrogen bonding or π-π interactions with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous benzamides:

Research Findings and Implications

- This contrasts with sulfonamide-based pesticides () .

- Catalytic Applications : Benzoylthiurea derivatives () demonstrate catalytic efficacy in Suzuki reactions, highlighting the versatility of benzamide scaffolds beyond biological uses .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃O) enhance agrochemical activity, while hydrophilic groups (e.g., hydroxyethoxy) may optimize pharmacokinetics in drug design .

Biological Activity

2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a complex chemical compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including:

- Benzamide core

- Thiopyran ring

- Hydroxyethoxy group

The molecular formula is , with a molecular weight of approximately 365.9 g/mol. Its synthesis involves several steps, including the formation of the thiopyran ring and the introduction of functional groups through various chemical reactions.

The biological activity of this compound likely involves interactions with specific biological targets:

- Enzyme Modulation : The compound may inhibit or activate certain enzymes, impacting metabolic pathways.

- Receptor Binding : The hydroxyethoxy group may enhance binding affinity to hydrophilic sites on receptors, while the thiopyran ring could interact with hydrophobic regions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy in cancer treatment, possibly through apoptosis induction in cancer cells.

- Antimicrobial Effects : The compound may demonstrate activity against certain bacterial strains, warranting further investigation into its utility as an antimicrobial agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-methylbenzyl)benzamide | Lacks thiopyran and hydroxyethoxy groups | Limited to standard benzamide activity |

| N-(4-(2-hydroxyethoxy)phenyl)benzamide | Contains hydroxyethoxy but lacks thiopyran | Moderate activity |

| 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide | Unique combination of features | Promising anticancer and antimicrobial properties |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited bactericidal effects against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial treatment option.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide, and what purification methods are recommended?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzamide moiety to the tetrahydrothiopyran core, followed by functionalization of the hydroxyethoxy group. Critical steps include controlling reaction pH and temperature to avoid hydrolysis of sensitive groups like the thiopyran ring. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using ethanol/water mixtures. Purity should be confirmed via TLC and H NMR .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm backbone structure and substituent positions .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are common impurities encountered during synthesis, and how can they be identified?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-chlorobenzoyl chloride), byproducts from incomplete coupling, or oxidized thiopyran derivatives. LC-MS coupled with NMR can identify these impurities. For example, a peak at m/z corresponding to the parent ion + 16 Da may indicate sulfoxide formation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side products during the synthesis of this compound?

- Methodological Answer : Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency while reducing thiopyran ring degradation .

- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation prevent premature hydrolysis.

- Design of Experiments (DOE) : Use factorial designs to test variables like catalyst loading and reaction time. Monitor progress via in-situ FTIR or TLC .

Q. How can contradictions in reported biological activity data for structurally similar benzamides be resolved?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, cell lines) or impurity profiles. Researchers should:

- Perform structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., chloro vs. methoxy groups) .

- Replicate assays under standardized conditions (e.g., using ATCC cell lines and matched controls) .

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies can enhance the aqueous solubility of this compound without compromising its bioactivity?

- Methodological Answer : Modifications include:

- Introducing hydrophilic groups (e.g., PEGylation of the hydroxyethoxy chain) .

- Salt formation (e.g., hydrochloride or citrate salts) .

- Co-solvent systems (e.g., DMSO/PBS for in vitro studies). Computational tools like COSMO-RS predict solubility changes post-modification .

Q. How can researchers assess the compound’s interaction with biological targets such as enzymes or receptors?

- Methodological Answer : Techniques include:

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases) .

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., bacterial acps-pptase) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .

Q. What analytical methods confirm the compound’s stability under varying storage and physiological conditions?

- Methodological Answer : Stability studies should include:

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-MS .

- Long-Term Storage : Assess stability at –20°C, 4°C, and room temperature over 6–12 months. Use Karl Fischer titration to track moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.